Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate
Description
Tert-butyl (6-chloro-4-methylpyridin-3-yl)(methyl)carbamate is a pyridine-based carbamate derivative characterized by a tert-butyl carbamate group attached to a pyridine ring substituted with chlorine at position 6 and a methyl group at position 3. This compound belongs to a class of intermediates frequently utilized in pharmaceutical synthesis, particularly for modifying solubility, stability, or bioavailability of active molecules.
Properties
Molecular Formula |
C12H17ClN2O2 |
|---|---|
Molecular Weight |
256.73 g/mol |
IUPAC Name |
tert-butyl N-(6-chloro-4-methylpyridin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C12H17ClN2O2/c1-8-6-10(13)14-7-9(8)15(5)11(16)17-12(2,3)4/h6-7H,1-5H3 |
InChI Key |
CMAHZAWUSWXSFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1N(C)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate typically involves the reaction of 6-chloro-4-methylpyridin-3-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The final product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to amines.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Products include azides or other substituted derivatives.
Oxidation: N-oxides.
Reduction: Amines.
Scientific Research Applications
Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares tert-butyl (6-chloro-4-methylpyridin-3-yl)(methyl)carbamate with structurally related pyridine-carbamate derivatives, focusing on substituent effects, synthetic pathways, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Reactivity and Stability: The 6-chloro-4-methyl substitution in the target compound contrasts with 6-bromo-2-chloro derivatives (e.g., ), where bromine’s higher leaving-group propensity enables participation in metal-catalyzed cross-couplings. Pivalamido and dimethoxy substituents () introduce steric bulk or electron-donating effects, which could influence metabolic stability or binding affinity in drug candidates.
Synthetic Pathways: Similar tert-butyl carbamates are synthesized via multi-step sequences involving palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination), nitro reduction, and acid-mediated deprotection ().
Physicochemical Properties: The target compound’s chloro and methyl groups likely increase logP (lipophilicity) compared to polar analogs like 4-hydroxy-5-methoxy derivatives (). This property may enhance membrane permeability but reduce aqueous solubility. Commercial analogs (e.g., ) highlight the economic feasibility of halogenated pyridine-carbamates, with prices scaling significantly with molecular complexity.
Biological Activity
Tert-butyl (6-chloro-4-methylpyridin-3-YL)(methyl)carbamate is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by a tert-butyl group and a chloro-substituted pyridine, suggests various biological activities. This article explores the compound's biological activity, including enzyme inhibition, protein interactions, and potential therapeutic applications.
- Molecular Formula : C12H17ClN2O2
- Molecular Weight : 256.73 g/mol
- Structural Features : The compound features a carbamate functional group, which is significant in medicinal chemistry due to its ability to form hydrogen bonds and interact with biological targets.
Enzyme Inhibition
Research indicates that this compound exhibits potential as an enzyme inhibitor. Compounds with similar structures have been studied for their ability to inhibit various enzymes involved in disease pathways.
- Mechanism of Action : The binding affinity of this compound to specific enzymes can modulate biological processes. For instance, studies suggest that it may interact with neutral sphingomyelinase (nSMase), which plays a role in cellular signaling and apoptosis .
Protein Interactions
The compound's structural characteristics allow it to engage in specific protein interactions, influencing various biological pathways.
- Binding Studies : Interaction studies have shown that this compound can bind to certain receptors and enzymes, potentially altering their activity and affecting downstream signaling pathways.
Study on Sphingomyelinase Inhibition
A notable study explored the structure-activity relationship (SAR) of related compounds and identified several analogues that exhibited significant inhibition of nSMase2. These findings suggest that this compound may share similar pharmacological profiles .
Comparative Analysis with Similar Compounds
The following table summarizes the comparison of this compound with structurally related compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Tert-butyl (6-bromo-4-methylpyridin-3-YL)(methyl)carbamate | C12H17BrN2O2 | 301.18 g/mol | Bromine substitution instead of chlorine |
| Tert-butyl (2-chloropyridin-3-YL)(methyl)carbamate | C12H17ClN2O2 | 256.73 g/mol | Different position of chlorine on the pyridine ring |
| Tert-butyl (6-chloro-5-methylpyridin-3-YL)(methyl)carbamate | C12H17ClN2O2 | 256.73 g/mol | Methyl group at a different position on the pyridine ring |
Applications in Medicinal Chemistry
The unique properties of this compound make it a candidate for further research in drug development. Potential applications include:
- Therapeutic Agent Development : Its enzyme inhibition properties suggest potential use in treating diseases where nSMase plays a role.
- Drug Design : Understanding its interactions can aid in designing more effective drugs targeting specific pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
